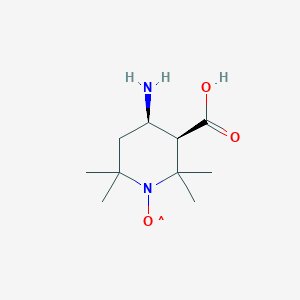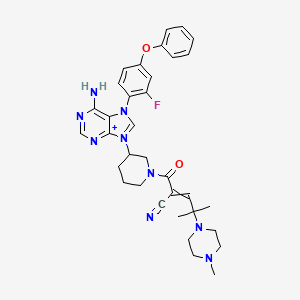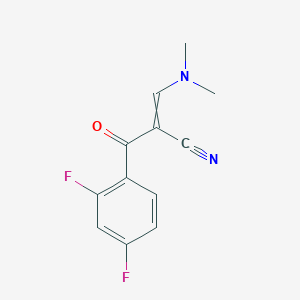![molecular formula C80H128O9 B13401848 4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane and its related compounds are a group of cycloalkanes with various substituents. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring. These compounds are known for their unique chemical properties due to the presence of multiple substituents and functional groups .
Vorbereitungsmethoden
The preparation of these compounds typically involves synthetic routes that include the formation of cyclohexane rings followed by the introduction of various substituents. The reaction conditions often require specific catalysts and reagents to achieve the desired substitutions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
These compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific substituents and reaction conditions .
Wissenschaftliche Forschungsanwendungen
These compounds have a wide range of scientific research applications. In chemistry, they are used as intermediates in the synthesis of more complex molecules. In biology and medicine, they may be studied for their potential therapeutic effects or as models for understanding biological processes. In industry, they can be used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. The presence of multiple substituents can influence their reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, these cycloalkanes are unique due to their specific substituents and the resulting chemical properties. Similar compounds include other cycloalkanes with different substituents, such as cyclopentane and cycloheptane. The uniqueness of these compounds lies in their specific arrangement of substituents and the resulting chemical behavior .
Eigenschaften
Molekularformel |
C80H128O9 |
|---|---|
Molekulargewicht |
1233.9 g/mol |
IUPAC-Name |
4-(ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate |
InChI |
InChI=1S/C16H26.C14H24O2.C14H22O2.C14H20O2.C13H22O.C9H14O2/c1-6-13(4)10-15-8-7-14(5)16(11-15)9-12(2)3;1-5-15-10-16-14-7-6-12(4)13(9-14)8-11(2)3;2*1-5-14(15)16-13-7-6-11(4)12(9-13)8-10(2)3;1-5-14-13-7-6-11(4)12(9-13)8-10(2)3;1-7-2-3-9(11)6-8(7)4-5-10/h9,12,15H,4-8,10-11H2,1-3H3;8,11,14H,4-7,9-10H2,1-3H3;8,10,13H,4-7,9H2,1-3H3;5,8,10,13H,1,4,6-7,9H2,2-3H3;8,10,13H,4-7,9H2,1-3H3;4,9-11H,1-3,5-6H2 |
InChI-Schlüssel |
QKGWKVLGQGJPAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)CC1CCC(=C)C(=CC(C)C)C1.CCC(=O)OC1CCC(=C)C(=CC(C)C)C1.CCOCOC1CCC(=C)C(=CC(C)C)C1.CCOC1CCC(=C)C(=CC(C)C)C1.CC(C)C=C1CC(CCC1=C)OC(=O)C=C.C=C1CCC(CC1=CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


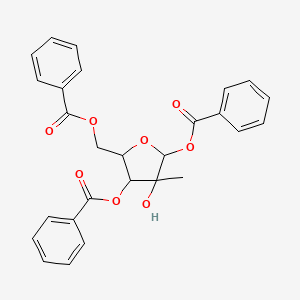
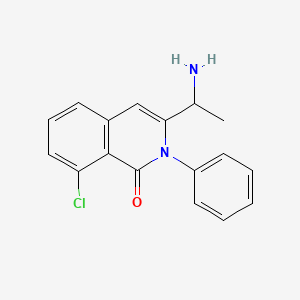
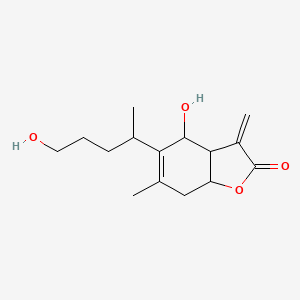

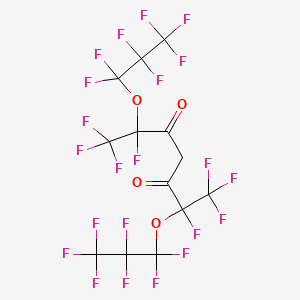
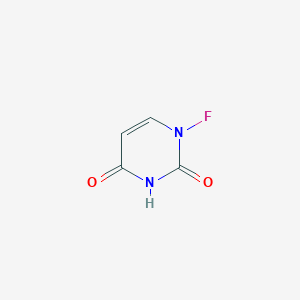
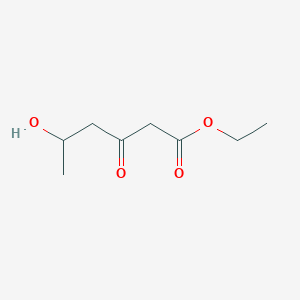
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
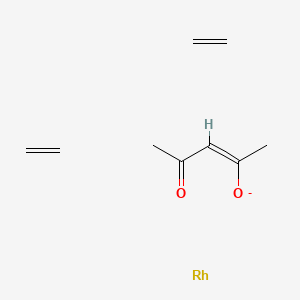

![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
